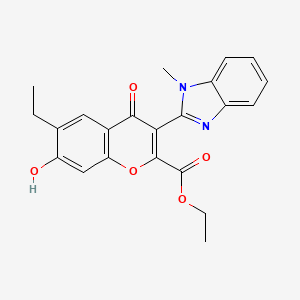
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone, also known as PPM, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that can selectively target specific proteins and enzymes involved in various biological pathways.
Scientific Research Applications
Heterocyclic Compound Applications
Structural Analyses and Disorder : Research on isomorphous structures related to the query compound, like those containing thiophenyl groups, emphasizes the importance of structural analysis in understanding compound behavior. The study of these structures reveals extensive disorder, highlighting the challenges in automatically detecting isomorphism in data-mining procedures due to such disorder. This has implications for the design and synthesis of new materials and drugs (Rajni Swamy et al., 2013).
Optical Properties and Material Science : The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives showcases the potential of heterocyclic compounds in creating materials with specific optical properties. These properties include absorption and fluorescence spectra with large Stokes' shifts, which are crucial for applications in optoelectronics and luminescent materials (Volpi et al., 2017).
Antimicrobial Activity : A series of pyrazoline derivatives with pyridinyl methanone groups were synthesized and demonstrated good antimicrobial activity, comparable to standard drugs. This indicates the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2012).
Antitumor Agents : Compounds incorporating thiophenyl and pyridinyl groups have been identified as potent antitumor agents, suggesting that similar molecules could be explored for cancer treatment applications. The study highlights the diversity in structure-activity relationships, opening avenues for the synthesis of derivatives with tailored biological activities (Hayakawa et al., 2004).
properties
IUPAC Name |
(3-pyridin-2-yloxypyrrolidin-1-yl)-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-17(13-10-14(23-19-13)15-4-3-9-24-15)20-8-6-12(11-20)22-16-5-1-2-7-18-16/h1-5,7,9-10,12H,6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDOFIIAJWIJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2758441.png)

![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-methylphenyl)methanone](/img/structure/B2758444.png)
![(2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxobut-2-enoic acid](/img/structure/B2758445.png)
![3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide](/img/structure/B2758447.png)


![3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2758451.png)

![(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2758455.png)
![1-Cyclopentyl-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2758456.png)
![1-isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2758457.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2758461.png)
